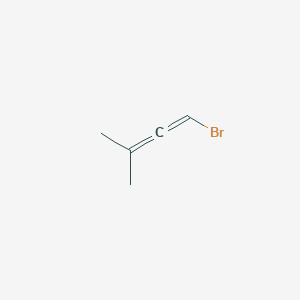
1-bromo-3-methylbuta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3-methylbuta-1,2-diene is an organic compound with the molecular formula C5H7Br It is a derivative of butadiene, where one hydrogen atom is replaced by a bromine atom and another by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-3-methylbuta-1,2-diene can be synthesized through the reaction of isoprene with hydrobromic acid (HBr) in the presence of a catalyst such as cuprous halide. The reaction is typically carried out at temperatures ranging from -20°C to 30°C . This method ensures the selective bromination of the isoprene to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-3-methylbuta-1,2-diene undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in 1,2- and 1,4-addition reactions with strong acids like HBr.
Cycloaddition Reactions: It can undergo Diels-Alder reactions, forming six-membered rings when reacted with dienophiles.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used in addition reactions to form brominated products.
Dienophiles: Used in cycloaddition reactions to form cyclic compounds.
Major Products Formed
1,2-Addition Products: Formed at lower temperatures, where the bromine adds to the less substituted carbon.
1,4-Addition Products: Formed at higher temperatures, where the bromine adds to the more substituted carbon.
Aplicaciones Científicas De Investigación
1-bromo-3-methylbuta-1,2-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, although specific applications are still under investigation.
Medicine: Potential use in the synthesis of pharmaceutical intermediates, although further research is needed to establish its efficacy and safety.
Industry: Used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-methylbuta-1,2-diene involves its reactivity as a diene. In addition reactions, the compound forms resonance-stabilized carbocations, which can undergo further reactions depending on the reaction conditions . The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions.
Comparación Con Compuestos Similares
1-bromo-3-methylbuta-1,2-diene can be compared with other similar compounds such as:
1,3-Butadiene: A simple diene without any substituents, used extensively in the production of synthetic rubber.
1-Bromo-2-butene: Another brominated butene, but with different substitution patterns, leading to different reactivity and applications.
Propiedades
Número CAS |
6214-32-0 |
|---|---|
Fórmula molecular |
C5H7Br |
Peso molecular |
147.01 g/mol |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4-6/h4H,1-2H3 |
Clave InChI |
HEYFMOCDPOXERD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8702617.png)
![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
![Methyl 2'-fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702629.png)




![1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8702649.png)



